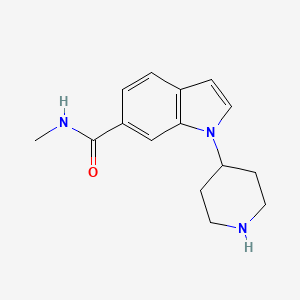
3-n-Butoxypropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-Butoxypropionamide is an organic compound with the molecular formula C₇H₁₅NO₂ It is a derivative of propionamide, where the hydrogen atom on the nitrogen is replaced by a butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-n-Butoxypropionamide can be synthesized through the reaction of 3-bromopropionic acid with butanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group. The reaction can be represented as follows:
BrCH2CH2COOH+C4H9OH→C4H9OCH2CH2CONH2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-n-Butoxypropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-n-Butoxypropionamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition or as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-n-Butoxypropionamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The butoxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propionamide: The parent compound, lacking the butoxy group.
3-Bromopropionamide: A halogenated derivative with different reactivity.
3-Butoxypropylamine: An amine derivative with different functional properties.
Uniqueness
3-n-Butoxypropionamide is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-butoxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |
Clave InChI |
LUHSLKNIPILBEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


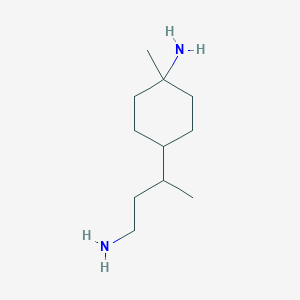





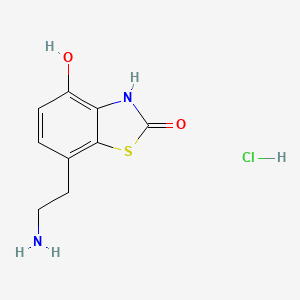

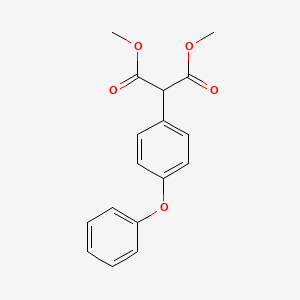
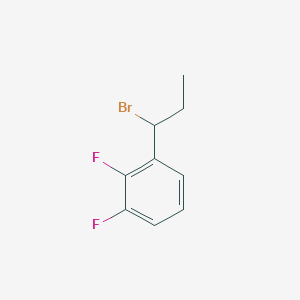

![2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]thiazole](/img/structure/B8313650.png)
![5-chloro-2-ethyl-9-methyl-13-phenylmethoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8313652.png)
